1-Bromo-2-iodobenzene

Palladium Catalysis C–H Activation 1,2-Diheteroarylation

1-Bromo-2-iodobenzene (CAS 583-55-1) is an ortho-dihalogenated benzene derivative with a molecular formula of C₆H₄BrI and a molecular weight of 282.90 g/mol. It exists as a clear, yellow liquid at room temperature with a melting point of 9-10 °C and a boiling point of 120-121 °C at 15 mmHg.

Molecular Formula C6H4BrI
Molecular Weight 282.9 g/mol
CAS No. 583-55-1
Cat. No. B155775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-iodobenzene
CAS583-55-1
Synonyms1-Iodo-2-bromobenzene;  2-Bromo-1-iodobenzene;  2-Bromoiodobenzene;  2-Bromophenyl iodide;  2-Iodo-1-bromobenzene;  2-Iodobromobenzene;  o-Bromoiodobenzene;  o-Bromophenyl iodide;  o-Iodobromobenzene
Molecular FormulaC6H4BrI
Molecular Weight282.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)Br)I
InChIInChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H
InChIKeyOIRHKGBNGGSCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-iodobenzene (CAS 583-55-1) Procurement: A Comparative Overview of Properties and Reactivity


1-Bromo-2-iodobenzene (CAS 583-55-1) is an ortho-dihalogenated benzene derivative with a molecular formula of C₆H₄BrI and a molecular weight of 282.90 g/mol . It exists as a clear, yellow liquid at room temperature with a melting point of 9-10 °C and a boiling point of 120-121 °C at 15 mmHg [1]. Its defining feature is the presence of two different halogen substituents on adjacent carbon atoms of the aromatic ring, which results in a high degree of regioselectivity in cross-coupling reactions due to the differing bond dissociation energies and reactivities of the C–I versus C–Br bonds [2]. This makes it a valuable, yet specific, building block in the synthesis of complex molecules for pharmaceutical and agrochemical research .

Why 1-Bromo-2-iodobenzene Cannot Be Replaced by 1,2-Dibromobenzene or 1-Chloro-2-iodobenzene


The specific ortho-arrangement of a bromine and an iodine atom in 1-bromo-2-iodobenzene creates a unique reactivity profile that is not replicated by other 1,2-dihalobenzenes. For instance, while 1,2-dibromobenzene (CAS 583-53-9) can participate in some of the same reaction types, the two C–Br bonds exhibit near-identical reactivity, which eliminates the possibility for sequential, chemoselective functionalization . Conversely, the C–I bond in 1-bromo-2-iodobenzene is significantly more reactive than the C–Br bond, enabling a two-step, orthogonal functionalization strategy essential for constructing complex molecular architectures [1]. Substituting 1-bromo-2-iodobenzene with 1-chloro-2-iodobenzene (CAS 615-41-8) introduces a C–Cl bond, which is substantially less reactive in many palladium-catalyzed cross-coupling reactions, thereby altering the reaction conditions, catalysts, and overall yields required for subsequent functionalization steps .

Quantifiable Evidence for the Selection of 1-Bromo-2-iodobenzene over Analogs


Sequential Diheteroarylation: 1-Bromo-2-iodobenzene Delivers 81% Yield in a Single-Step Process

In a palladium-catalyzed direct 1,2-diheteroarylation, 1-bromo-2-iodobenzene reacts with 3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran to yield a 1,2-bis(heteroaryl)benzene product [1]. This demonstrates its ability to undergo a one-pot, two-fold cross-coupling, leveraging the differential reactivity of its halogen atoms.

Palladium Catalysis C–H Activation 1,2-Diheteroarylation

Orthogonal Reactivity in P–C Coupling: 1,2-Bromo-iodobenzene Offers a Competent Alternative to Dibromobenzenes

A study on Pd-catalyzed P–C coupling under microwave conditions found that 1,2-bromo-iodobenzenes can be effectively coupled with diphenylphosphine oxide or diethyl phosphite [1]. This allows for the synthesis of phosphinoyl- or phosphonoyl-bromoarenes, which retain a bromine handle for further functionalization.

Hirao Reaction P–C Coupling Phosphonate Synthesis

Domino Benzofuran Synthesis: CuI-Catalyzed Coupling of 1-Bromo-2-iodobenzene with β-Keto Esters

1-Bromo-2-iodobenzene undergoes a CuI-catalyzed domino process with β-keto esters to yield 2,3-disubstituted benzofurans [1]. The reaction proceeds with high chemoselectivity, as the iodide moiety reacts preferentially in the first intermolecular C–C bond-forming step.

Copper Catalysis Domino Reaction Benzofuran Synthesis

Green Benzofuran Synthesis: Recyclable Cu-Catalyzed Coupling in 2-MeTHF

A recent advancement demonstrates the coupling of 1-bromo-2-iodobenzenes with β-keto esters using a recyclable, SBA-15-supported NHC-copper(I) catalyst in the bio-derived solvent 2-MeTHF [1]. This method enhances the sustainability profile of the benzofuran synthesis.

Green Chemistry Heterogeneous Catalysis Benzofuran Synthesis

Physical Property Basis for Handling and Storage: A Low Melting Point with Light Sensitivity

1-Bromo-2-iodobenzene is a liquid at room temperature but solidifies in cooler environments due to its melting point of 9-10 °C . It is also documented to be light-sensitive and is often stabilized with a copper chip to prevent decomposition .

Physical Properties Stability Storage Conditions

Validated Application Scenarios for 1-Bromo-2-iodobenzene in Chemical Synthesis


Synthesis of 2,3-Disubstituted Benzofurans for Drug Discovery

1-Bromo-2-iodobenzene is a premier substrate for the synthesis of 2,3-disubstituted benzofurans, a core structure in numerous bioactive compounds. The demonstrated chemoselectivity in copper-catalyzed domino reactions with β-keto esters ensures efficient and clean formation of the heterocyclic core, with yields achievable in the range of 47-83% for related dibenzofuranones [1]. The development of recyclable catalysts for this transformation further enhances its utility in medicinal chemistry programs [2].

Synthesis of ortho,ortho'-Disubstituted Biaryls and Ligands

As demonstrated in transition metal-free aryl-aryl coupling methods, 1-bromo-2-iodobenzene is a key intermediate for constructing dissymmetrical ortho,ortho′-disubstituted biaryls [3]. These biaryl structures are critical motifs in the development of chiral ligands for asymmetric catalysis. The ability to generate halobiaryls on a gram scale in excellent yields makes this a robust and scalable method for both academic research and industrial process development.

Regioselective Introduction of Phosphorus Functionalities

The differential reactivity of the C–I and C–Br bonds in 1-bromo-2-iodobenzene makes it an ideal starting material for the synthesis of ortho-bromophenylphosphonates via the Hirao reaction [4]. The retained bromine atom can then be used for subsequent cross-coupling reactions, allowing for the modular synthesis of complex phosphine ligands or phosphorus-containing pharmaceuticals. This sequential approach is not feasible with symmetrical 1,2-dibromobenzene, where both halogens would react under similar conditions.

Material Science: Crystal Engineering and Halogen Bonding Studies

The presence of both a bromine and an iodine atom in close proximity creates unique intramolecular and intermolecular halogen bonding interactions [5]. The observed short Br⋯I contacts (3.465–3.530 Å) are of significant interest in crystal engineering for designing materials with specific solid-state properties. This compound serves as a model system to study the interplay between steric repulsion and attractive halogen bonding in the solid state.

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